molecular formula C13H9ClF2S B7996070 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996070
M. Wt: 270.73 g/mol
InChI Key: DKLGPNMSMSROIV-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S It is a derivative of benzene, featuring both fluorine and chlorine substituents, as well as a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the use of Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of halogens and the sulfanylmethyl group can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Another halogenated benzene derivative with similar reactivity.

    3-Fluoro-5-chlorotoluene: A compound with a similar structure but different substituents.

    1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene: A closely related compound with a different halogen pattern.

Uniqueness

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to its specific combination of fluorine, chlorine, and sulfanylmethyl groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1-chloro-3-fluoro-5-[(3-fluorophenyl)methylsulfanyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-5-12(16)7-13(6-10)17-8-9-2-1-3-11(15)4-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLGPNMSMSROIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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